molecular formula C28H33FN2O4 B11054536 Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11054536
M. Wt: 480.6 g/mol
InChI Key: YHJASAOVNLGHPM-UHFFFAOYSA-N
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Description

Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This step involves the reaction of 4-fluorophenylethylamine with a suitable piperidine precursor under controlled conditions.

    Introduction of the Dioxopyrrolidinyl Group: This step involves the reaction of the piperidine derivative with a dioxopyrrolidinyl precursor.

    Esterification: The final step involves the esterification of the resulting compound with butyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the aromatic moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of piperidine and dioxopyrrolidinyl moieties with biological targets. This can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. Its interactions with biological targets can be explored for the development of new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the dioxopyrrolidinyl moiety can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Butyl 4-(3-{4-[2-(4-bromophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

The presence of the fluorine atom in Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate imparts unique properties, such as increased metabolic stability and altered electronic properties, which can enhance its interactions with biological targets compared to its chloro and bromo analogs.

Properties

Molecular Formula

C28H33FN2O4

Molecular Weight

480.6 g/mol

IUPAC Name

butyl 4-[3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C28H33FN2O4/c1-2-3-18-35-28(34)22-8-12-24(13-9-22)31-26(32)19-25(27(31)33)30-16-14-21(15-17-30)5-4-20-6-10-23(29)11-7-20/h6-13,21,25H,2-5,14-19H2,1H3

InChI Key

YHJASAOVNLGHPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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